molecular formula C9H16ClF2N B2939946 [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377033-81-1

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride

Cat. No.: B2939946
CAS No.: 2377033-81-1
M. Wt: 211.68
InChI Key: RDEPFBCRVIZJGX-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride is an intriguing compound often studied for its unique chemical and biological properties. With a complex structure, it features a spirocyclic system fused with difluoromethyl and methanamine groups. This structure grants it unique reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine often involves multiple steps:

  • Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials that contribute to the spirocyclic core.

  • Cyclization Reaction: : The critical cyclization reaction forms the spiro[3.3]heptane system, often under controlled temperature and pressure conditions.

  • Introduction of Difluoromethyl Group: : Introduction of the difluoromethyl group usually involves fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorine donors.

  • Amine Introduction: : The final step involves the formation of the methanamine moiety, typically achieved via reductive amination or other amine coupling methods.

Industrial Production Methods

Industrial-scale production may optimize these steps for efficiency and cost-effectiveness:

  • Batch Process: : Utilizing large reactors for batch processing can ensure consistency and quality.

  • Flow Chemistry: : Continuous flow reactors might be employed to streamline and scale up the synthesis.

  • Purification: : High-performance liquid chromatography (HPLC) or similar techniques are often used for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically transforming the methanamine moiety.

  • Reduction: : Reduction reactions might target specific functionalities to achieve desired structural changes.

  • Substitution: : It is susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reducing Agents: : Common reducers include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Catalysts: : Transition metal catalysts often facilitate these reactions.

Major Products

  • Oxidation Products: : Formation of oxime or nitrile derivatives.

  • Reduction Products: : Amine derivatives with varying degrees of saturation.

  • Substitution Products: : Fluorinated or other substituted analogs.

Scientific Research Applications

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride finds applications across multiple disciplines:

  • Chemistry: : It is a valuable intermediate in synthetic organic chemistry.

  • Biology: : Studies explore its potential as a biochemical probe or enzyme inhibitor.

  • Medicine: : Investigated for its pharmacological properties, possibly affecting neurotransmitter pathways.

  • Industry: : Utilized in materials science for the development of novel materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action is closely linked to its ability to interact with various biological targets:

  • Enzyme Inhibition: : It can inhibit specific enzymes, altering biochemical pathways.

  • Receptor Binding: : It may bind to certain receptors, influencing cellular signaling.

  • Metabolic Pathways: : Its effects on metabolism can result in diverse biological outcomes.

Comparison with Similar Compounds

Unique Features and Similar Compounds

Compared to other spirocyclic and difluoromethyl-containing compounds, [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride stands out due to:

  • Stability: : Higher stability under various conditions.

  • Reactivity: : Unique reactivity profile in synthetic transformations.

  • Biological Activity: : Distinct pharmacological properties.

Similar Compounds

  • [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine: : Lacks the additional fluorine atom, affecting its reactivity and stability.

  • [2-(Difluoromethyl)spiro[4.4]heptan-2-yl]methanamine: : Similar difluoromethyl group but with a different spirocyclic core, leading to different properties.

Properties

IUPAC Name

[2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-7(11)9(6-12)4-8(5-9)2-1-3-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEPFBCRVIZJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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